molecular formula C66H74CaF2N4O13 B001150 Atorvastatin calcium CAS No. 134523-03-8

Atorvastatin calcium

Cat. No.: B001150
CAS No.: 134523-03-8
M. Wt: 1209.4 g/mol
InChI Key: SHZPNDRIDUBNMH-NIJVSVLQSA-L
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Mechanism of Action

Target of Action

Atorvastatin calcium, commonly known as Atorvastatin, is a lipid-lowering drug that belongs to the statin class of medications . Its primary target is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Atorvastatin competitively inhibits HMG-CoA Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting this enzyme, Atorvastatin reduces the production of cholesterol, thereby lowering abnormal cholesterol and lipid levels .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by Atorvastatin disrupts the mevalonate pathway, which is responsible for the de novo synthesis of cholesterol . This leads to a reduction in the levels of LDL-C and total cholesterol by 36-53% . In patients with dysbetalipoproteinemia, Atorvastatin reduces the levels of intermediate-density lipoprotein .

Pharmacokinetics

Atorvastatin is well absorbed orally but has low bioavailability . The liver metabolizes Atorvastatin through CYP3A4 enzymes and excretes it primarily in bile . The bioavailability of Atorvastatin can be enhanced by using certain techniques, such as solid dispersion, which can improve its solubility and dissolution rate .

Result of Action

The molecular and cellular effects of Atorvastatin’s action include a reduction in the risk of cardiovascular disease, including myocardial infarction and stroke . It also affects proliferation, migration, and survival of cancer cells . In addition, Atorvastatin has been shown to induce potent tumor-specific apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Atorvastatin. For instance, the solubility and bioavailability of Atorvastatin can be affected by the pH of the environment . Furthermore, certain environmental factors, such as exposure to UV light, can lead to the photodegradation of Atorvastatin .

Properties

CAS No.

134523-03-8

Molecular Formula

C66H74CaF2N4O13

Molecular Weight

1209.4 g/mol

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate

InChI

InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1

InChI Key

SHZPNDRIDUBNMH-NIJVSVLQSA-L

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]

Appearance

Powder

melting_point

159.1 - 190.6 °C

134523-03-8

physical_description

Solid

Pictograms

Irritant

Related CAS

110862-48-1 (Parent)

solubility

Practically insoluble

Synonyms

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
atorvastatin
atorvastatin calcium
atorvastatin calcium anhydrous
atorvastatin calcium hydrate
atorvastatin calcium trihydrate
atorvastatin, calcium salt
CI 981
CI-981
CI981
Lipitor
liptonorm

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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